molecular formula C10H7BrO2 B8694433 5-bromo-4-vinyl-2-benzofuran-1(3H)-one

5-bromo-4-vinyl-2-benzofuran-1(3H)-one

Cat. No.: B8694433
M. Wt: 239.06 g/mol
InChI Key: BRCBTSWODIFXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-vinyl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

5-bromo-4-ethenyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H7BrO2/c1-2-6-8-5-13-10(12)7(8)3-4-9(6)11/h2-4H,1,5H2

InChI Key

BRCBTSWODIFXIV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC2=C1COC2=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-4-iodo-2-benzofuran-1(3H)-one (1 g, 2.95 mmol), potassium vinyltrifluoroborate (474 mg, 3.54 mmol) and Pd(dppf)Cl2 (200 mg) in 20 mL of TEA and 20 mL of EtOH was heated to reflux under N2 for 2 hours. TLC showed complete reaction. Most of the solvent was removed, and the residue was dissolved in EtOAc (100 mL). The solution was washed with 0.1 N HCl, sodium bicarbonate, and brine, dried over sodium sulfate, filtered and concentrated to provide 5-bromo-4-vinyl-2-benzofuran-1(3H)-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
474 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

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